molecular formula C9H12FN B1309112 1-(4-fluorophenyl)-N-methylethanamine CAS No. 574731-02-5

1-(4-fluorophenyl)-N-methylethanamine

Cat. No.: B1309112
CAS No.: 574731-02-5
M. Wt: 153.2 g/mol
InChI Key: YORRIBKELCOOIJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-methylethanamine is a secondary amine characterized by a fluorinated aromatic ring and a methyl-substituted ethylamine chain. It is primarily utilized as a biochemical reagent in life science research, particularly in studies exploring receptor interactions or metabolic pathways . Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.20 g/mol (calculated from standard atomic weights). The fluorine atom at the para position of the phenyl ring enhances its electron-withdrawing properties, which may influence its binding affinity in biological systems .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORRIBKELCOOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410198
Record name 1-(4-fluorophenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574731-02-5
Record name 1-(4-fluorophenyl)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-fluorophenyl)ethyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the preparation of intermediates, reduction reactions, and purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine.

Major Products Formed:

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-methylethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. The compound may act as a releasing agent or reuptake inhibitor for neurotransmitters such as dopamine, serotonin, and norepinephrine. This interaction can modulate synaptic transmission and influence neurological functions.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-methylethanamine

  • Molecular Formula : C₉H₁₂ClN
  • Molecular Weight : 169.65 g/mol
  • The chlorine atom’s stronger electron-withdrawing effect may also modify receptor-binding interactions compared to the fluorine analogue .
  • Applications : Like its fluorinated counterpart, it is used in research but has been studied in the context of chiral resolution and as a precursor for pharmaceutical intermediates .

2-(4-Fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine

  • Molecular Formula : C₁₂H₁₄FN₃
  • Molecular Weight : 219.26 g/mol
  • This structural complexity broadens its utility as a versatile scaffold in medicinal chemistry .
  • Applications : Investigated as a multifunctional small-molecule scaffold for drug discovery .

Pharmacologically Active Analogues

Ezetimibe (ZETIA®)

  • Molecular Formula: C₂₄H₂₁F₂NO₃
  • Molecular Weight : 409.4 g/mol
  • Key Differences: Ezetimibe incorporates an azetidinone ring and a second fluorophenyl group, enabling its role as a cholesterol absorption inhibitor. The structural complexity allows for specific interactions with the NPC1L1 protein in the intestine .
  • Applications : Clinically used to reduce LDL cholesterol .

4-Fluoroisobutyrylfentanyl (4F-iBF)

  • Molecular Formula : C₂₃H₂₈FN₂O
  • Molecular Weight : 380.48 g/mol
  • Key Differences: The addition of a piperidinyl-phenethyl backbone and isobutyramide group confers potent opioid receptor agonism. The 4-fluorophenyl moiety enhances metabolic stability compared to non-fluorinated fentanyl analogues .

Substituent Effects on Physicochemical Properties

The table below summarizes critical differences between 1-(4-fluorophenyl)-N-methylethanamine and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications Reference
This compound C₉H₁₂FN 153.20 Fluorophenyl, methylamine Biochemical research reagent
1-(4-Chlorophenyl)-N-methylethanamine C₉H₁₂ClN 169.65 Chlorophenyl Chiral intermediate
2-(4-Fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylethanamine C₁₂H₁₄FN₃ 219.26 Imidazole, fluorophenyl Drug discovery scaffold
Ezetimibe C₂₄H₂₁F₂NO₃ 409.40 Azetidinone, difluorophenyl Cholesterol-lowering drug
4-Fluoroisobutyrylfentanyl C₂₃H₂₈FN₂O 380.48 Piperidinyl, isobutyramide Opioid receptor agonist (NPS)

Biological Activity

1-(4-Fluorophenyl)-N-methylethanamine, also known as 4-Fluoroamphetamine (4-FA), is a compound that has garnered interest for its potential biological activities, particularly in pharmacology and neurochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12FN
  • Molecular Weight : 155.20 g/mol
  • CAS Number : 574731-02-5

Biological Activity Overview

This compound has been studied primarily for its stimulant properties and potential therapeutic applications. Its structural similarity to other amphetamines suggests a range of biological effects, including:

  • Monoamine Reuptake Inhibition : It is believed to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Neuropharmacological Effects : Research indicates that it may exhibit both stimulant and entactogenic effects, making it a subject of interest for understanding mood enhancement and cognitive function.

The mechanism of action for this compound involves its interaction with monoamine transporters. Specifically:

  • Serotonin Transporter (SERT) : The compound shows affinity for SERT, leading to increased serotonin levels which can enhance mood and emotional responses.
  • Dopamine Transporter (DAT) : It also interacts with DAT, contributing to its stimulant effects.

Case Studies and Research Findings

Several studies have explored the effects of this compound on human subjects and animal models:

  • Human Trials :
    • A study assessing the subjective effects of 4-FA reported increased energy, euphoria, and enhanced sociability among participants. However, adverse effects included anxiety and cardiovascular strain.
  • Animal Studies :
    • In rodent models, administration of this compound resulted in increased locomotor activity, indicative of its stimulant properties. These findings support its potential use in treating attention-deficit disorders.
  • Comparative Studies :
    • Comparative analyses with other amphetamines have shown that this compound may have a lower toxicity profile while still providing similar psychoactive effects. This positions it as a candidate for further research into safer stimulant alternatives.

Data Table: Summary of Biological Activities

Activity TypeEffect DescriptionReference
Monoamine ReuptakeInhibits reuptake of serotonin, dopamine, norepinephrine
Stimulant EffectsIncreased energy and euphoria in human trials
NeuropharmacologicalEnhances mood and cognitive function
Safety ProfileLower toxicity compared to traditional amphetamines

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